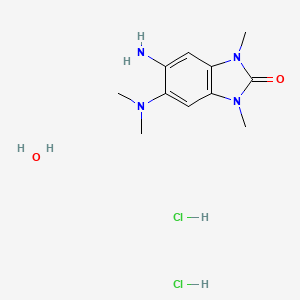
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Übersicht
Beschreibung
N-Methyl-1,2-phenylenediamine is an ortho-diamine . It’s used in various studies such as the one-pot synthesis of 1-methyl-2 (hetero)arylbenzimidazoles, preparation of 1-methyl-1 H -benzimidazole-2 (3 H )-thione, total synthesis of the angiotensin II receptor antagonist, telmisartan, and preparation of benzimidazoles from ketene dithioacetals .
Molecular Structure Analysis
The molecular structure of N-Methyl-1,2-phenylenediamine is represented by the SMILES string CNc1ccccc1N . The InChI key is RPKCLSMBVQLWIN-UHFFFAOYSA-N .Chemical Reactions Analysis
In situ generated diazonium cations of N-Methyl-1,2-phenylenediamine were used for the electrochemical modification of glassy carbon electrode .Physical and Chemical Properties Analysis
N-Methyl-1,2-phenylenediamine is a liquid at room temperature. It has a refractive index of 1.612 (lit.), a boiling point of 123-124 °C/10 mmHg (lit.), a melting point of 22 °C (lit.), and a density of 1.075 g/mL at 25 °C (lit.) .Safety and Hazards
N-Methyl-1,2-phenylenediamine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Target of Action
It’s worth noting that this compound is primarily used in the synthesis of intermediates for cefotiam , a cephalosporin antibiotic.
Mode of Action
As an intermediate in the synthesis of Cefotiam , it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of cefotiam , it may indirectly affect the pathways related to bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of Cefotiam , its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.
Biochemische Analyse
Biochemical Properties
Similar compounds with secondary amine functional groups are known to participate in various biochemical reactions . They can act as chelating agents, forming complexes with metal ions, and can also participate in condensation reactions with ketones or aldehydes .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNNWNFBWMPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3807885.png)
![1-(2-cyclohexylethyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B3807886.png)



![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B3807909.png)
![(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride hydrate](/img/structure/B3807914.png)
![2-{1-cyclopentyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3807922.png)
![{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride](/img/structure/B3807924.png)
![{[1-(4-methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride](/img/structure/B3807928.png)
![6-(4-morpholinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3807939.png)
![1-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3807946.png)
![1-(2-butynoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3807952.png)

